3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one
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Overview
Description
3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one is a heterocyclic compound that features a benzothiazole ring fused with a benzene ring and an ethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with 2-ethoxybenzaldehyde under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the benzothiazole ring to a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated, nitrated, or alkylated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzothiazole ring can interact with nucleophilic sites in proteins or DNA, disrupting their normal function and leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but with a methyl group instead of an ethoxyphenylmethyl group.
Benzothiazole: The parent compound without any substituents on the benzene ring.
2-Phenylbenzothiazole: Contains a phenyl group instead of an ethoxyphenylmethyl group.
Uniqueness
3-[(2-Ethoxyphenyl)methyl]-1,3-benzothiazol-2-one is unique due to the presence of the ethoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its overall potency in various applications.
Properties
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-14-9-5-3-7-12(14)11-17-13-8-4-6-10-15(13)20-16(17)18/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHQXEZGOGMNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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